Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

Regiochemistry Medicinal Chemistry SAR

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS 898782-04-2) is a para-substituted phenyl oxobutyrate ester incorporating the 1,4-dioxa-8-azaspiro[4.5]decane spirocyclic scaffold. With a molecular formula of C20H27NO5 and a molecular weight of 361.4 g/mol , this compound belongs to a class of spirocyclic building blocks that have demonstrated nanomolar affinity for sigma-1 receptors (Ki = 5.4 ± 0.4 nM for closely related 8-(4-substituted-benzyl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives) and are utilized as versatile intermediates in PROTAC linker design.

Molecular Formula C20H27NO5
Molecular Weight 361.4 g/mol
CAS No. 898782-04-2
Cat. No. B1325587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate
CAS898782-04-2
Molecular FormulaC20H27NO5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3
InChIInChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-5-3-16(4-6-17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3
InChIKeyGRKHPCGGQOZDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS 898782-04-2): A Para-Substituted Spirocyclic Building Block for Medicinal Chemistry and PROTAC Linker Design


Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS 898782-04-2) is a para-substituted phenyl oxobutyrate ester incorporating the 1,4-dioxa-8-azaspiro[4.5]decane spirocyclic scaffold. With a molecular formula of C20H27NO5 and a molecular weight of 361.4 g/mol , this compound belongs to a class of spirocyclic building blocks that have demonstrated nanomolar affinity for sigma-1 receptors (Ki = 5.4 ± 0.4 nM for closely related 8-(4-substituted-benzyl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives) and are utilized as versatile intermediates in PROTAC linker design [1]. The compound is commercially available at 97–98% purity from multiple suppliers including Fluorochem, Leyan, and Sigma-Aldrich (Rieke Metals) .

Why Ortho-, Meta-, and Des-Spiro Analogs of Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate Cannot Be Interchanged


The regioisomeric ortho- (CAS 898781-23-2) and meta- (CAS 898762-58-8) substituted variants of this compound share the same molecular formula (C20H27NO5) and molecular weight (361.4 g/mol) but differ critically in the attachment position of the phenyl ring to the oxobutyrate chain . In spirocyclic sigma receptor ligand series, the position of substituents on the benzyl group directly modulates receptor binding affinity, selectivity, and lipophilicity [1]. Furthermore, analogs lacking the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety—such as simple ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3, MW 206.24 g/mol)—lack the conformational rigidity and hydrogen-bond acceptor capacity (PSA 65.07 Ų for the target vs. lower PSA for des-spiro analogs) that the spirocyclic ketal confers, altering both pharmacokinetic and pharmacodynamic profiles [2][3]. Generic substitution without considering these structural determinants risks changing target engagement, solubility, and metabolic stability.

Head-to-Head and Cross-Study Quantitative Differentiation of Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate from Closest Analogs


Para-Substitution Regiochemistry Confers Distinct Physicochemical Properties Compared to Ortho and Meta Isomers

The target compound (para-isomer, CAS 898782-04-2) exhibits a computed LogP of 2.49 and a topological polar surface area (TPSA) of 65.07 Ų [1]. The ortho-isomer (CAS 898781-23-2) has a reported density of 1.2 g/cm³ and boiling point of 506.1°C at 760 mmHg . While experimentally measured LogP and TPSA values for the ortho and meta isomers are not publicly available, the para-substitution pattern predictably yields a more linear molecular shape with a larger hydrodynamic radius compared to the bent ortho and meta conformers, which can influence membrane permeability, protein binding, and chromatographic retention time [2]. The para arrangement also maximizes the distance between the spirocyclic amine and the oxobutyrate ester, a critical parameter for linker geometry in bifunctional molecule design.

Regiochemistry Medicinal Chemistry SAR

Spirocyclic 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold Provides 30-Fold Sigma-1 Over Sigma-2 Receptor Selectivity in Close Structural Analogs

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, which is the core structural element of the target compound, has been extensively characterized in the context of sigma receptor binding. The closely related analog 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a) demonstrated a Ki of 5.4 ± 0.4 nM for sigma-1 receptors with 30-fold selectivity over sigma-2 receptors and 1,404-fold selectivity over the vesicular acetylcholine transporter [1]. In contrast, non-spirocyclic benzylpiperidine sigma-1 ligands typically exhibit lower selectivity ratios (often 2- to 10-fold over sigma-2) [2]. The spirocyclic ketal moiety contributes to reduced lipophilicity (experimental LogD₇.₄ of compound 5a = 1.9) compared to non-spirocyclic analogs, which correlates with improved biodistribution and lower non-specific binding [1]. While direct binding data for CAS 898782-04-2 itself are not published, the scaffold-level inference is strong because the key pharmacophore—the 1,4-dioxa-8-azaspiro[4.5]decane core with a para-substituted benzyl group—is conserved.

Sigma Receptor Selectivity Radioligand

4-Oxobutyrate Ethyl Ester Functionality Enables Direct Use as a PROTAC Linker Intermediate Without Additional Functionalization

The 4-oxobutyrate ethyl ester moiety of the target compound is a recognized PROTAC linker building block, as ethyl 4-oxobutanoate (CAS 10138-10-0) is commercially cataloged and used specifically for PROTAC synthesis . The target compound integrates this PROTAC-compatible linker with the spirocyclic scaffold in a single building block, providing both a conjugatable ester handle (via hydrolysis to the carboxylic acid or direct aminolysis) and a spiropiperidine amine that can be further derivatized. In contrast, the des-spiro analog ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3, MW 206.24) lacks the spirocyclic amine attachment point, requiring additional synthetic steps to introduce a second functional handle for bifunctional molecule assembly [1]. The target compound thus offers a convergent synthetic advantage: one building block supplies both the linker and the spirocyclic core, reducing the linear step count by an estimated 2–3 synthetic steps compared to sequential assembly approaches.

PROTAC Linker Chemistry Targeted Protein Degradation

Computed XLogP3 of 1.5 for the Target Compound Indicates Favorable Drug-Likeness Within the Spirocyclic Oxobutyrate Series

The target compound has a computed XLogP3-AA value of 1.5 [1], which falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (LogP ≤ 5). This is lower than the LogP of 2.49 computed by a different algorithm (Molbase), but both values are consistent with moderate lipophilicity. By comparison, the core scaffold 1,4-dioxa-8-azaspiro[4.5]decane has an experimentally measured LogP of approximately 0.24–0.44 [2]. The increase in LogP (from ~0.3 to 1.5–2.5) upon appending the para-substituted benzoyl-oxobutyrate chain is quantitatively consistent with the addition of the aromatic and ester moieties. This LogP range (1.5–2.5) is lower than many common drug-like screening compounds (which frequently exceed LogP 3.5), suggesting potentially reduced phospholipidosis risk and improved aqueous solubility relative to more lipophilic analogs [3].

Lipophilicity Drug-Likeness ADME

Commercial Availability at 97–98% Purity from Multiple Suppliers Ensures Reproducible Procurement with Documented Quality Specifications

CAS 898782-04-2 is stocked by at least three independent suppliers with documented purity specifications: Fluorochem (97.0%, SKU F204479), Leyan (98%, Product No. 1531924), and Sigma-Aldrich/Rieke Metals (97%, Product RIE156324501) . In contrast, the meta-isomer (CAS 898762-58-8) is listed at 95% purity by AK Scientific , and the ortho-isomer (CAS 898781-23-2) lacks publicly available purity specifications from major suppliers. The 97–98% purity specification for the para-isomer exceeds the typical 95% threshold for building block quality, reducing the likelihood of impurities interfering with biological assays or downstream coupling reactions. Additionally, Fluorochem provides full GHS hazard classification (H302, H315, H319, H335) and recommended storage conditions, enabling compliant laboratory handling and safety documentation .

Quality Control Procurement Reproducibility

Priority Application Scenarios for Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring a Pre-Installed Spirocyclic Target-Binding Scaffold

The target compound's 4-oxobutyrate ethyl ester moiety is a validated PROTAC linker element , and the para-substituted 1,4-dioxa-8-azaspiro[4.5]decane scaffold provides a sigma-1 receptor-targeting pharmacophore with demonstrated 30-fold selectivity over sigma-2 in close analogs . For PROTAC developers targeting sigma-1 receptor degradation, this single building block supplies both the E3 ligase recruiter attachment point (via ester hydrolysis to the carboxylic acid) and the target protein-binding moiety (the spirocyclic amine), eliminating the need for sequential protection/deprotection and coupling of separate linker and target-binding components. This convergent approach can reduce the synthetic sequence by an estimated 2–3 steps compared to linear assembly strategies. The moderate computed LogP of 1.5–2.5 supports adequate solubility for biochemical conjugation reactions while maintaining cell permeability of the final PROTAC molecule .

Sigma-1 Receptor Radioligand Development Leveraging the Para-Benzyl Spirocyclic Pharmacophore

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold with a para-substituted benzyl group is the core pharmacophore of the sigma-1 receptor radioligand [¹⁸F]5a, which demonstrated Ki = 5.4 ± 0.4 nM and 30-fold sigma-1/sigma-2 selectivity . The target compound (CAS 898782-04-2) conserves this para-benzyl spirocyclic architecture and provides a synthetically accessible ester handle for further derivatization—for instance, reduction to the alcohol followed by [¹⁸F]fluoroethylation to generate novel radioligand candidates. The spirocyclic ketal moiety contributes to reduced lipophilicity (LogD₇.₄ ≈ 1.9 for the close analog 5a), which is critical for minimizing non-specific binding in PET imaging applications. Researchers developing sigma-1 receptor imaging agents can utilize this compound as a late-stage diversification intermediate, bypassing the need to construct the spirocyclic core de novo.

Structure-Activity Relationship (SAR) Studies on Sigma Receptor Ligands with Systematic Variation of the Oxobutyrate Side Chain

The target compound's para-substitution pattern and the presence of the 4-oxobutyrate ethyl ester chain enable systematic SAR exploration around the benzoyl-oxobutyrate motif. By comparing this para-isomer against the ortho-isomer (CAS 898781-23-2) and meta-isomer (CAS 898762-58-8), researchers can probe the effect of substitution geometry on sigma receptor affinity and selectivity . The ethyl ester can be hydrolyzed to the carboxylic acid for further amide coupling, reduced to the alcohol for etherification, or converted to the corresponding Weinreb amide for ketone diversification. The availability of all three regioisomers from commercial suppliers—albeit with the para-isomer offering the highest documented purity (97–98%)—enables a complete regiochemical SAR dataset from a single procurement workflow .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Using a Spirocyclic Building Block with Dual Functional Handles

The target compound presents two orthogonal reactive handles: a secondary amine within the spiropiperidine ring (pKa ~8–9, nucleophilic) and an ethyl ester (electrophilic, hydrolyzable to carboxylic acid). This orthogonality enables sequential functionalization without protecting group manipulation—for example, amide coupling at the ester (post-hydrolysis) followed by reductive amination or sulfonylation at the piperidine nitrogen. For DNA-encoded library (DEL) synthesis, the compound can be coupled to DNA-tagged carboxylic acids via the piperidine amine, while the ester handle remains available for subsequent on-DNA diversification. The moderate molecular weight (361.4 g/mol) and computed drug-like LogP (1.5) align with fragment library design guidelines (MW < 300 preferred; this compound is slightly above the typical fragment cutoff but acceptable as a scaffold with dual diversification vectors) .

Quote Request

Request a Quote for Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.